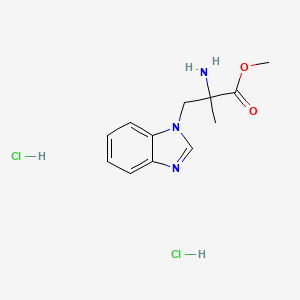
methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective and potent antagonist of the metabotropic glutamate receptor 2 (mGluR2), which has been implicated in various neurological and psychiatric disorders.
Mécanisme D'action
Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride is a selective antagonist of the mGluR2 receptor, which is a member of the G protein-coupled receptor family. The mGluR2 receptor is primarily expressed in the presynaptic terminals of glutamatergic neurons and regulates the release of glutamate, the primary excitatory neurotransmitter in the brain. By blocking the mGluR2 receptor, methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride reduces the release of glutamate, which can lead to a decrease in excitatory neurotransmission and an overall reduction in neuronal activity.
Effets Biochimiques Et Physiologiques
Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce anxiety-like behavior in rodents, as well as improve depressive-like behavior and cognitive function. Additionally, it has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride is its selectivity for the mGluR2 receptor, which reduces the potential for off-target effects. Additionally, it has been shown to have good oral bioavailability and a long half-life, which makes it suitable for use in animal models. However, one limitation of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride is its relatively low solubility, which can make it difficult to formulate for in vivo studies. Additionally, its potency may make it difficult to achieve therapeutic doses in humans.
Orientations Futures
There are several future directions for research on methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride. One potential area of investigation is its potential for the treatment of anxiety, depression, and schizophrenia in humans. Additionally, it may be useful in the treatment of cognitive disorders such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride and its effects on neuronal activity and neurotransmitter release. Finally, the development of more potent and selective mGluR2 antagonists may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride involves the reaction of 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid with methyl chloroformate in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt. The overall yield of the synthesis is around 30%, and the purity of the final product is typically greater than 99%.
Applications De Recherche Scientifique
Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models, suggesting that it may be useful in the treatment of anxiety, depression, and schizophrenia. Additionally, it has been shown to improve cognitive function in animal models, indicating that it may have potential for the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 2-amino-3-(benzimidazol-1-yl)-2-methylpropanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-12(13,11(16)17-2)7-15-8-14-9-5-3-4-6-10(9)15;;/h3-6,8H,7,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSIUPOJHCBJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)(C(=O)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2898395.png)
![2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2898398.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2898400.png)







![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2898410.png)
